![molecular formula C18H21N3O2 B5685838 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide](/img/structure/B5685838.png)
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
Wirkmechanismus
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide acts by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the attenuation of drug-seeking behavior, and the modulation of pain perception. It has also been implicated in the regulation of immune function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a research tool is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, one limitation of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide and its related compounds. One area of interest is the development of more potent and selective CB1 receptor antagonists for use in clinical settings. Another area of research is the investigation of the role of the endocannabinoid system in the regulation of mood and behavior, and the potential therapeutic applications of CB1 receptor antagonists in the treatment of psychiatric disorders. Additionally, the use of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a tool to investigate the role of the endocannabinoid system in the regulation of metabolism and energy balance is an area of active research.
Synthesemethoden
The synthesis of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide involves several steps, including the reaction of 2-ethylpyridine with 6-methoxytetrahydronaphthalen-1-amine, followed by the reaction of the resulting intermediate with 5-bromopyrimidine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain sensation, and addiction.
Eigenschaften
IUPAC Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-17-19-10-13(11-20-17)18(22)21-16-6-4-5-12-9-14(23-2)7-8-15(12)16/h7-11,16H,3-6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWOJDDCASWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.